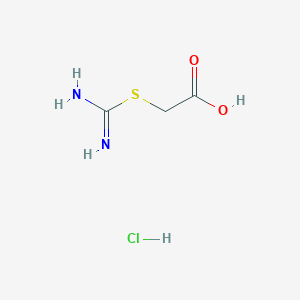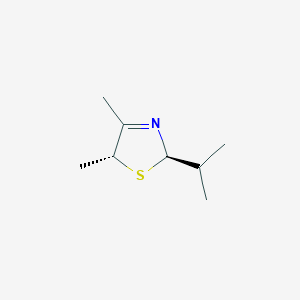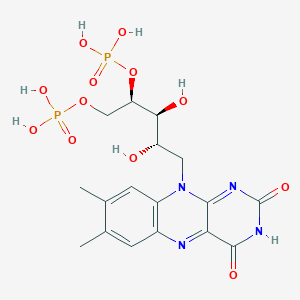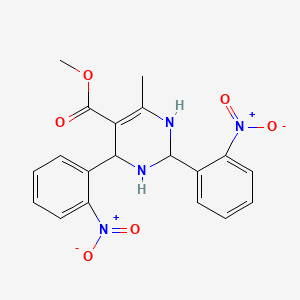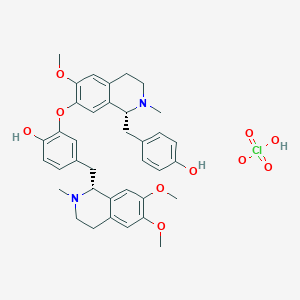
4-Pyridylmercaptoacetyl Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pyridylmercaptoacetyl Chloride, also known as this compound hydrochloride, is a chemical compound with the molecular formula C7H6ClNOS•HCl and a molecular weight of 224.11 g/mol . It is commonly used in various chemical processes and has applications in scientific research, particularly in the synthesis of cephalosporin derivatives, which are used as antibiotics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 4-Pyridylmercaptoacetyl Chloride involves several steps. One common method includes the following steps :
-
Preparation of 4-Pyridylmercaptoacetic Acid
- Sodium hydroxide (88, 4, 9, 2, 21 mol) and 600 mL of water are placed in a flask equipped with a condenser.
- 80 g of mercaptoacetic acid (76, 79, 0, 67 mol) is added, followed by 100 g of 4-chloropyridine hydrochloride (0.67 mol).
- The mixture is heated under reflux for 4 hours.
- The solution is then cooled, and decolorizing charcoal is added.
- The mixture is filtered, and the filtrate is acidified to pH 4.5 using acetic acid.
- The resulting slurry is cooled to 5°C and filtered to collect the solid product.
-
Conversion to this compound
- The collected solid is dissolved in 6N hydrochloric acid and water.
- The solution is neutralized to pH 5 using 10% sodium hydroxide.
- The slurry is cooled to 5°C, filtered, and washed with water and isopropanol.
- The product is dried at 50°C to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve scaling up the laboratory synthesis procedures while ensuring safety and efficiency. The use of automated reactors and continuous flow systems can enhance the production yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
4-Pyridylmercaptoacetyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out in the presence of a base like triethylamine.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Wissenschaftliche Forschungsanwendungen
4-Pyridylmercaptoacetyl Chloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of cephalosporin derivatives.
Biology: It can be used in biochemical research to study enzyme mechanisms and protein interactions.
Medicine: Its derivatives are used as antibiotics, making it valuable in pharmaceutical research.
Industry: It is used in the production of various chemical intermediates and fine chemicals.
Wirkmechanismus
The mechanism of action of 4-Pyridylmercaptoacetyl Chloride involves its reactivity with nucleophiles and electrophiles. It can form covalent bonds with target molecules, leading to the formation of stable products. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Pyridylthioacetyl Chloride: Similar in structure but lacks the hydrochloride component.
2-(Pyridin-4-ylthio)acetyl Chloride: Another related compound with similar reactivity.
Uniqueness
4-Pyridylmercaptoacetyl Chloride is unique due to its specific reactivity and the presence of both pyridyl and mercaptoacetyl groups. This combination allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis .
Eigenschaften
CAS-Nummer |
27230-51-8 |
|---|---|
Molekularformel |
C₇H₇Cl₂NOS |
Molekulargewicht |
224.11 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


